

# Technical Guide: Synthesis and Spectroscopic Characterization of 4,4'-Dithiodimorpholine

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## Compound of Interest

Compound Name: 4,4'-Dithiodimorpholine

Cat. No.: B089823

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and spectroscopic characterization of **4,4'-dithiodimorpholine** (DTDM), a compound with significant applications in industrial chemistry, particularly as a vulcanizing agent, and with potential for further exploration in drug development. This document details a common synthetic protocol and presents its key spectroscopic data.

## Introduction

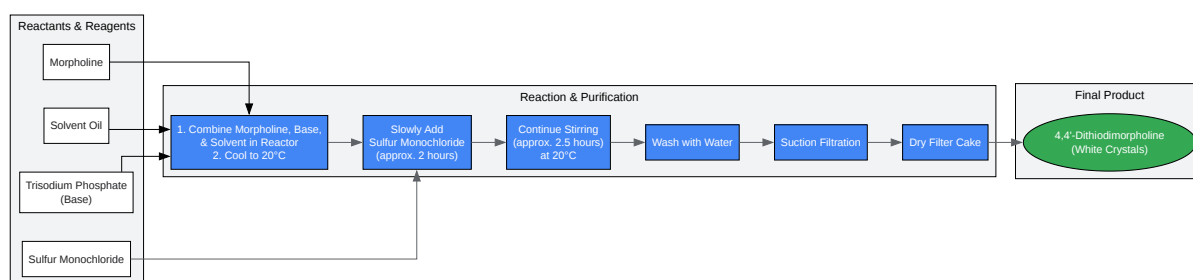
**4,4'-Dithiodimorpholine** (CAS No. 103-34-4) is an organic compound featuring two morpholine rings linked by a disulfide bond.<sup>[1][2]</sup> Its molecular structure is central to its function as a sulfur donor, which is critical in processes like the vulcanization of natural and synthetic rubbers to enhance elasticity, durability, and thermal stability.<sup>[2][3]</sup> DTDM is typically a white to pale yellow crystalline powder with a melting point in the range of 122-125°C.<sup>[2]</sup> It is insoluble in water but shows solubility in organic solvents such as benzene and carbon tetrachloride.<sup>[3]</sup>

## Synthesis of 4,4'-Dithiodimorpholine

A prevalent method for the synthesis of **4,4'-dithiodimorpholine** involves the reaction of morpholine with sulfur monochloride (disulfur dichloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **4,4'-dithiodimorpholine**.



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Caption: Workflow for the synthesis of **4,4'-dithiodimorpholine**.

## Experimental Protocol

The following protocol is based on a documented laboratory procedure for the synthesis of **4,4'-dithiodimorpholine**.<sup>[4]</sup>

Materials:

- Morpholine (45.37 g)
- Anhydrous Trisodium Phosphate (81.51 g)
- Sulfur Monochloride (31.97 g)
- 120 Solvent Oil (500 g)

- Water (200 g)

#### Procedure:

- A 1-liter reactor is charged with 45.37 g of morpholine, 81.51 g of anhydrous trisodium phosphate, and 500 g of 120 solvent oil.[4]
- The mixture is stirred and the temperature is controlled at 20°C.[4]
- Sulfur monochloride (31.97 g) is added slowly to the stirred mixture over a period of approximately 2 hours.[4]
- After the addition is complete, the reaction mixture is stirred for an additional 2.5 hours while maintaining the temperature at 20°C.[4]
- Following the reaction period, 200 g of water is added for washing. The mixture is stirred for 15 minutes.[4]
- The solid product is collected by suction filtration.[4]
- The filter cake is dried to yield the final product, **4,4'-dithiodimorpholine**, as white needle-like crystals.[4]

#### Results:

- Yield: 53.57 g (95.85%)[4]
- Melting Point: 123-127°C (as measured by DSC)[4]
- Purity: 99.61% (as measured by HPLC)[4]

## Spectroscopic Characterization

The structural confirmation of **4,4'-dithiodimorpholine** is achieved through various spectroscopic techniques. Due to the symmetry of the molecule, the NMR spectra are relatively simple.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **4,4'-dithiodimorpholine** in deuterated chloroform ( $\text{CDCl}_3$ ) shows two distinct multiplets, corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms of the morpholine rings.

Chemical Shift (ppm)	Multiplicity	Assignment
~3.74	Multiplet	8H, Methylene protons adjacent to Oxygen ( $\text{O-CH}_2$ )
~2.83	Multiplet	8H, Methylene protons adjacent to Nitrogen ( $\text{N-CH}_2$ )

Data sourced from ChemicalBook spectral data.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data from the conducted searches is unavailable, it is expected that the proton-decoupled  $^{13}\text{C}$  NMR spectrum would show two signals corresponding to the two chemically non-equivalent carbon environments in the morpholine ring ( $\text{O-CH}_2$  and  $\text{N-CH}_2$ ).

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key absorptions are related to the C-H, C-O, and C-N bonds of the morpholine rings.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2960 - 2850	Strong	C-H Stretching ( $\text{CH}_2$ )
1450 - 1465	Medium	C-H Bending (Scissoring)
1280 - 1300	Strong	C-N Stretching
1115	Strong	C-O-C Asymmetric Stretching

Peak positions are estimated from the NIST Chemistry WebBook IR spectrum and general IR correlation tables.[5][6]

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment / Fragment
236	26.5	[M] <sup>+</sup> (Molecular Ion)
150	54.8	[M - C <sub>4</sub> H <sub>8</sub> NO] <sup>+</sup>
118	55.6	[C <sub>4</sub> H <sub>8</sub> NOS] <sup>+</sup>
116	45.3	[C <sub>4</sub> H <sub>6</sub> NOS] <sup>+</sup>
86	100.0	[C <sub>4</sub> H <sub>8</sub> NO] <sup>+</sup> (Morpholine cation radical) - Base Peak
56	87.0	[C <sub>3</sub> H <sub>6</sub> N] <sup>+</sup>

Data sourced from ChemicalBook spectral data.

The fragmentation pattern is consistent with the structure of **4,4'-dithiodimorpholine**, showing characteristic cleavages of the morpholine ring and the disulfide bond. The base peak at m/z 86 corresponds to the stable morpholine cation radical.

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